Zomepirac Sodium Salt-d4
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Overview
Description
Zomepirac Sodium Salt-d4 is a deuterated form of Zomepirac Sodium, a non-steroidal anti-inflammatory drug (NSAID) that was initially developed for its analgesic properties. It is chemically related to tolmetin and functions by inhibiting prostaglandin synthetase, which is crucial in the inflammatory process . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zomepirac Sodium Salt-d4 can be synthesized through a series of chemical reactions starting from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine. The process involves the Hantzsch pyrrole synthesis to form an intermediate, followed by saponification, monoesterification, and thermal decarboxylation to yield an ester. This ester is then acylated with N,N-dimethyl-p-chlorobenzamide, and finally, saponification gives Zomepirac .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the production of the deuterated form to ensure the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Zomepirac Sodium Salt-d4 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the parent compound to its oxidized form.
Reduction: The reduction of the carbonyl group to an alcohol.
Substitution: Halogenation and other substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used in further pharmacological studies.
Scientific Research Applications
Zomepirac Sodium Salt-d4 has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Zomepirac.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques
Mechanism of Action
Zomepirac Sodium Salt-d4 exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. The inhibition of this enzyme reduces the production of prostaglandins, thereby alleviating pain and inflammation . The deuterated form allows for more precise tracking and analysis in pharmacokinetic studies.
Comparison with Similar Compounds
Similar Compounds
Tolmetin Sodium: Another NSAID with similar anti-inflammatory properties.
Ketorolac Tromethamine: Known for its potent analgesic effects.
Etoricoxib: A selective COX-2 inhibitor with anti-inflammatory properties .
Uniqueness
Zomepirac Sodium Salt-d4 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing for more accurate tracking of the compound in biological systems. This makes it a valuable tool in drug development and research.
Properties
CAS No. |
85577-28-2 |
---|---|
Molecular Formula |
C₁₅H₉D₄ClNNaO₃ |
Molecular Weight |
317.74 |
Synonyms |
5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic Acid Sodium Salt-d4; McN 2783-21-98-d4; Sodium Zomepirac-d4; Zomax-d4; Zomepirac Sodium-d4; Zomepirac Sodium Salt-d4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.